

Comparative Analysis of TgENR-IN-1 and Analogs: Cross-Reactivity with ENR Enzymes

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Compound of Interest

Compound Name: TgENR-IN-1

Cat. No.: B12373849

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This guide provides a comparative analysis of the cross-reactivity of a representative inhibitor of *Toxoplasma gondii* enoyl-acyl carrier protein reductase (TgENR), herein exemplified by triclosan and its potent analogs, against other ENR enzymes. Enoyl-acyl carrier protein reductase (ENR) is a crucial enzyme in the type II fatty acid synthesis (FASII) pathway present in many pathogens but not in humans, making it an attractive target for antimicrobial drug development.^{[1][2][3]} This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and inhibitory potential of compounds targeting this essential enzyme.

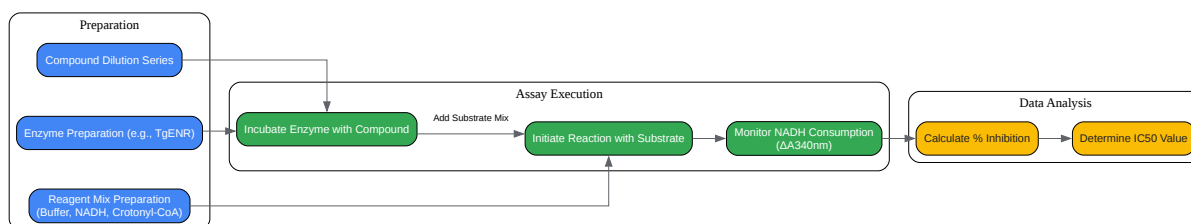
Inhibitor Performance Comparison

The inhibitory activity of triclosan and its analogs against various ENR enzymes is summarized below. The data, presented as IC₅₀ values, highlight the potency and selectivity of these compounds. Lower IC₅₀ values indicate higher potency.

Compound	Target Enzyme	IC50 (nM)	Organism	Reference
Triclosan	TgENR	< 20	Toxoplasma gondii	[1]
PfENR	~100	Plasmodium falciparum		
EcENR	~1000	Escherichia coli		
Analog 16a	TgENR	43	Toxoplasma gondii	[4]
Analog 16c	TgENR	26	Toxoplasma gondii	[4]
Analog 5	TgENR	< 23	Toxoplasma gondii	[1]
Analog 8	TgENR	< 23	Toxoplasma gondii	[1]
Analog 9	TgENR	< 23	Toxoplasma gondii	[1]
Analog 10	TgENR	< 23	Toxoplasma gondii	[1]
Analog 15	TgENR	< 23	Toxoplasma gondii	[1]
Analog 17	TgENR	< 23	Toxoplasma gondii	[1]

Experimental Workflow for ENR Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of compounds against ENR enzymes.

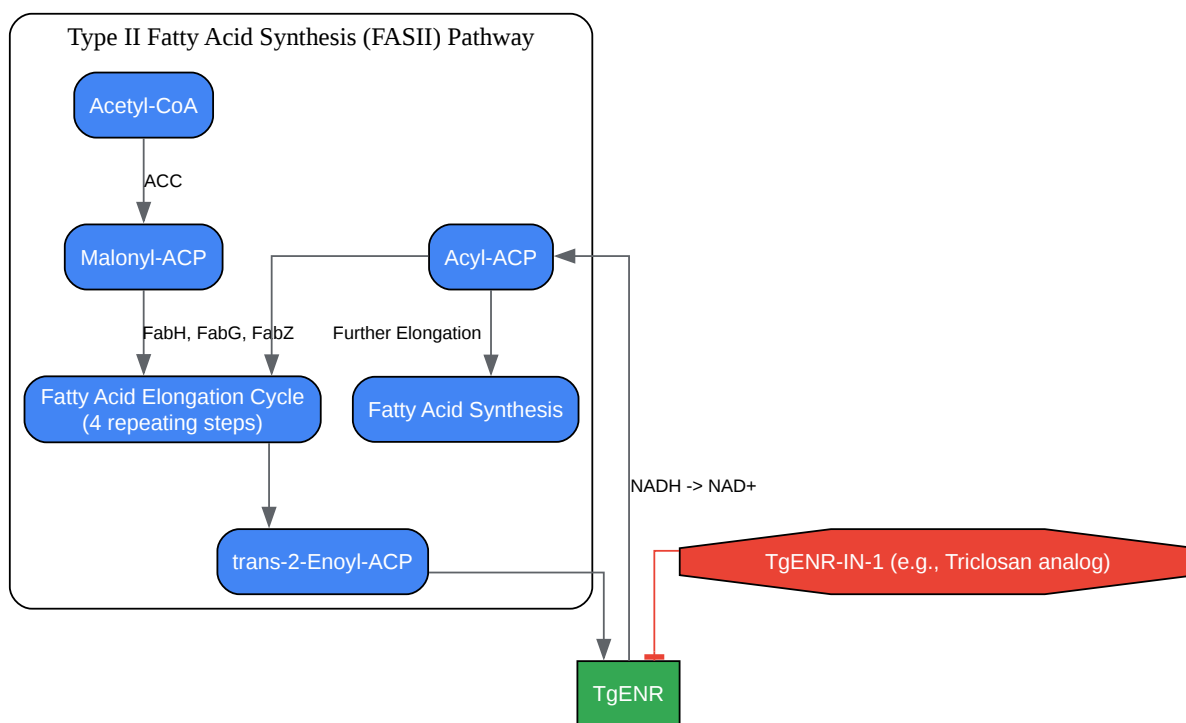


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Workflow for ENR enzyme inhibition assay.

Signaling Pathway Context

The ENR enzyme is a critical component of the Type II fatty acid synthesis (FASII) pathway, which is essential for the survival of *Toxoplasma gondii*. Inhibition of TgENR disrupts this pathway, leading to parasite death.



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Inhibition of the FASII pathway by TgENR inhibitors.

Detailed Experimental Protocols

TgENR Inhibition Assay

This protocol is adapted from methodologies described for measuring the inhibition of *Toxoplasma gondii* ENR.[1]

1. Reagents and Materials:

- Recombinant TgENR enzyme

- Crotonyl-CoA (substrate)
- NADH (cofactor)
- Assay Buffer: 100 mM Na/K Phosphate, pH 7.5, 150 mM NaCl
- Test compounds (e.g., **TgENR-IN-1** analogs) dissolved in DMSO
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture with a final volume of 100 μ L containing:
 - 5 nM recombinant TgENR
 - 100 μ M NADH
 - 1 μ L of the test compound dilution (or DMSO for control)
 - Assay Buffer to bring the volume to 90 μ L.
- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding 10 μ L of 1 mM crotonyl-CoA to each well (final concentration of 100 μ M).
- Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the consumption of NADH.
- Data Analysis:

- Calculate the initial velocity (rate of NADH consumption) for each reaction from the linear portion of the absorbance vs. time curve.
- Determine the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Human Foreskin Fibroblast (HFF) Cytotoxicity Assay

To assess the selectivity of the inhibitors, a cytotoxicity assay against a human cell line is typically performed.^{[1][2]}

1. Reagents and Materials:

- Human Foreskin Fibroblast (HFF) cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- Cell proliferation reagent (e.g., CellTiter-Glo®)
- 96-well cell culture plates
- Luminometer

2. Assay Procedure:

- Cell Seeding: Seed HFF cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
- Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

- Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the luminescence.
- Data Analysis:
 - Normalize the luminescence signal of the compound-treated wells to the DMSO control wells to determine the percent viability.
 - Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Selectivity Index (SI): The selectivity of the compound is often expressed as the ratio of its cytotoxicity to its anti-parasitic activity ($SI = CC50 / IC50$). A higher SI value indicates greater selectivity for the parasite enzyme over host cells.

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References

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